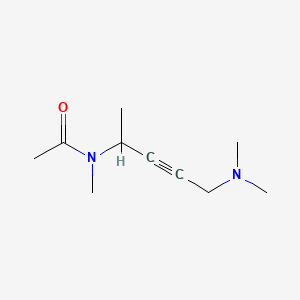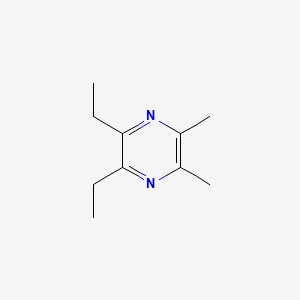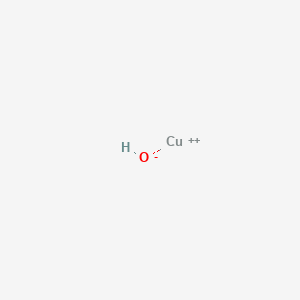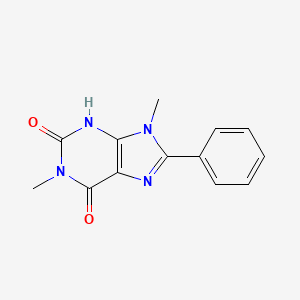
1,5-Heptadien-4-ol, 2-methyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Heptadien-4-ol, 2-methyl-, (E)- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 . It is a type of alcohol with a heptadiene backbone, featuring a hydroxyl group (-OH) at the fourth carbon and a methyl group at the second carbon. The (E)-configuration indicates that the two highest priority substituents on the double bond are on opposite sides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptadien-4-ol, 2-methyl-, (E)- can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,5-hexadiene with formaldehyde in the presence of a base, followed by reduction . The reaction conditions typically include:
Temperature: 0°C to room temperature
Solvent: Ethanol or other suitable solvents
Catalyst: Sodium tetrahydroborate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Heptadien-4-ol, 2-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2-methyl-1,5-heptadien-4-one
Reduction: 2-methylheptanol
Substitution: 2-methyl-1,5-heptadien-4-chloride
Wissenschaftliche Forschungsanwendungen
1,5-Heptadien-4-ol, 2-methyl-, (E)- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Heptadien-4-ol, 2-methyl-, (E)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,6-heptadien-3-ol
- 2,6-Dimethyl-1,6-heptadien-4-ol
- 4-Methyl-1,6-heptadien-4-ol
- 2,4,6-Trimethyl-1,6-heptadien-4-ol
Uniqueness
1,5-Heptadien-4-ol, 2-methyl-, (E)- is unique due to its specific configuration and functional groups, which confer distinct chemical and physical properties. Its (E)-configuration and the presence of both a hydroxyl and a methyl group make it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
926-98-7 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,8-9H,2,6H2,1,3H3 |
InChI-Schlüssel |
MDTLRZIDFDKYHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(CC(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)

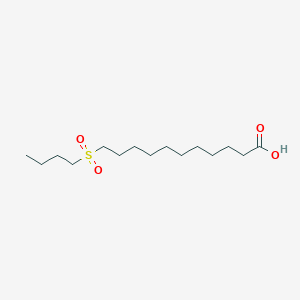
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

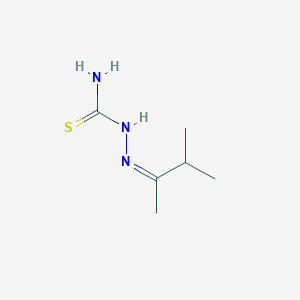
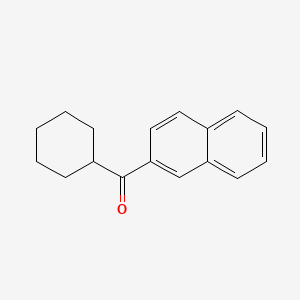
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
